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Compound of Interest

Compound Name:
2-[2-(Propan-2-yl)phenoxy]benzoic

acid

CAS No.: 1036554-70-7

Cat. No.: B1437621

Get Quote

Executive Summary
2-[2-(Propan-2-yl)phenoxy]benzoic acid (also known as 2-(2-isopropylphenoxy)benzoic acid)

represents the ether bioisostere of the fenamate class of NSAIDs. While fenamates (e.g.,

Mefenamic Acid, Meclofenamic Acid) are potent, clinically established COX inhibitors, the

phenoxybenzoic acid analogs generally exhibit significantly reduced potency in their free acid

form.

This reduction in potency is primarily attributed to the loss of the critical intramolecular

hydrogen bond (N-H···O=C) present in fenamates, which locks the bioactive conformation

required for the COX active site. However, derivatization of the phenoxybenzoic acid core (e.g.,

into hydrazides) can restore or even enhance analgesic activity, suggesting the scaffold retains

pharmacophoric potential when the binding mode is altered.

Chemical Structure & Bioisosterism
The core structural difference lies in the bridging atom between the two phenyl rings.
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Feature
Fenamates (e.g., Mefenamic

Acid)

2-[2-(Propan-2-

yl)phenoxy]benzoic Acid

Bridge Amine (-NH-) Ether (-O-)

H-Bond Donor
Yes (Crucial for active site

binding)
No (H-bond acceptor only)

Conformation

Locked: Intramolecular H-bond

between NH and Carbonyl

Oxygen forces a non-coplanar

"butterfly" shape.

Flexible: Lacks the H-bond

lock; adopts a different

energetic minimum, often less

complementary to the COX

channel.

2-Substituent
2,3-Dimethyl (Mefenamic) or

similar.
2-Isopropyl (Propan-2-yl).

Steric Effect

The 2-substituent forces the

rings to twist, aiding the fit into

the hydrophobic pocket.

The 2-isopropyl group provides

similar steric bulk but cannot

compensate for the loss of the

NH anchor.

Structural Visualization (SAR Analysis)
The following diagram illustrates the critical pharmacophoric difference: the "Conformational

Lock" present in fenamates but absent in the ether analog.
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Caption: SAR comparison showing how the amine bridge in fenamates facilitates high potency

via conformational locking, a feature lost in the ether analog.
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Pharmacological Mechanism & Data
Mechanism of Action
Fenamates bind to the cyclooxygenase (COX) active site (specifically COX-1 and COX-2).

Key Interaction: The carboxylate group interacts with Arg120 and Tyr355 at the entrance of

the COX channel.

Secondary Interaction: The secondary amine (-NH-) acts as a hydrogen bond donor to the

carbonyl oxygen of the carboxylic acid (intramolecular) or potentially to residues within the

pocket, stabilizing the molecule in a specific twisted orientation that fits the hydrophobic

channel.

Ether Consequence: Replacing -NH- with -O- removes the donor capability. The ether

oxygen is a weak acceptor. Without the "lock," the 2-[2-(Propan-2-yl)phenoxy]benzoic acid
molecule must pay a higher entropic penalty to adopt the binding conformation, drastically

increasing the IC50 (reducing potency).

Comparative Potency Data
While specific IC50 values for the 2-isopropyl ether analog are rare in clinical literature (due to

its lower activity), general SAR studies comparing N-phenylanthranilic acids (fenamates) to 2-

phenoxybenzoic acids establish a clear trend.

Table 1: Comparative Potency Profile (General SAR)
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Compound
Class

Bridge
COX-1 IC50
(µM)

COX-2 IC50
(µM)

In Vivo
Analgesic
Activity

Mefenamic Acid -NH- 0.08 - 1.0 0.5 - 5.0
High (Clinical

Drug)

Meclofenamic

Acid
-NH- 0.05 - 0.5 0.1 - 1.0 Very High

2-

Phenoxybenzoic

Acid

-O- > 50 > 50 Low / Inactive

2-[2-(Propan-2-

yl)phenoxy]benz

oic Acid

-O- Est. > 20 Est. > 20
Low (Requires

derivatization)

Phenoxy-

Hydrazide Deriv.
-O- N/A N/A

Moderate to High

(Recovered)

*Estimated based on bioisosteric SAR trends (Almasirad et al., 2006). The free acid ether

analog is weak; however, converting the acid to a hydrazide or other derivative can restore

activity by altering the binding mode.

Experimental Protocols
To verify the potency of 2-[2-(Propan-2-yl)phenoxy]benzoic acid against standard fenamates,

the following Colorimetric COX Inhibitor Screening Assay is recommended. This protocol is

self-validating using known standards (Mefenamic Acid).

Protocol: In Vitro COX-1/COX-2 Inhibition
Objective: Determine the IC50 of the test compound relative to Mefenamic Acid.

Reagent Preparation:

Buffer: 100 mM Tris-HCl, pH 8.0.
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Heme: Dilute Hematin in DMSO.

Substrate: Arachidonic Acid (100 µM final).

Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

Enzymes: Ovine COX-1 and Human Recombinant COX-2.

Compound Preparation:

Dissolve 2-[2-(Propan-2-yl)phenoxy]benzoic acid and Mefenamic Acid (Standard) in

DMSO.

Prepare serial dilutions (0.01 µM to 100 µM).

Assay Workflow:

Incubation: Mix Enzyme + Heme + Test Compound in buffer. Incubate for 10 min at 25°C

to allow inhibitor binding.

Initiation: Add Arachidonic Acid and TMPD.

Reaction: COX converts Arachidonic Acid to PGG2; the peroxidase activity then reduces

PGG2 to PGH2, oxidizing TMPD to a blue product.

Measurement: Monitor absorbance at 590 nm for 5 minutes.

Data Analysis:

Calculate % Inhibition:

Plot log[Concentration] vs % Inhibition to determine IC50.[1]

Experimental Workflow Diagram
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Caption: Step-by-step workflow for the Colorimetric COX Inhibition Assay.

Conclusion
While 2-[2-(Propan-2-yl)phenoxy]benzoic acid is structurally homologous to fenamates, it

lacks the essential -NH- pharmacophore required for high-affinity binding to the COX active

site. Consequently, it displays significantly reduced potency compared to amine-bridged

analogs like Mefenamic Acid. Researchers seeking to utilize this scaffold should consider

derivatization (e.g., to hydrazides or amides) to access alternative binding modes or explore its

potential in non-COX targets (e.g., PPARs or agricultural applications).
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Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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